

# Toxicological Profile of 14-O-acetylneoline: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	14-O-acetylneoline	
Cat. No.:	B1255543	Get Quote

Disclaimer: No direct toxicological studies or data for **14-O-acetylneoline** were found in a comprehensive search of scientific literature and databases. Therefore, this document provides a toxicological profile based on its parent compound, neoline, and structurally related, well-studied C19-diterpenoid alkaloids from the Aconitum species, such as aconitine, mesaconitine, and hypaconitine. The information presented herein should be considered analogous and may not be fully representative of the specific toxicity of **14-O-acetylneoline**.

## Introduction

**14-O-acetylneoline** is a diterpenoid alkaloid. It belongs to the C19-diterpenoid alkaloid class, which are characteristic constituents of plants from the Aconitum and Delphinium genera. Many of these alkaloids are known for their potent biological activities, including significant toxicity. The toxicological properties of this class of compounds are primarily attributed to their interaction with voltage-gated sodium channels, leading to cardiotoxicity and neurotoxicity. This guide summarizes the available toxicological data for closely related compounds to infer a potential toxicological profile for **14-O-acetylneoline**.

# **Quantitative Toxicity Data**

The acute toxicity of Aconitum alkaloids is well-documented for several key compounds. The following tables summarize the available median lethal dose (LD50) values for alkaloids structurally related to **14-O-acetylneoline**.

Table 1: Acute Toxicity of Mesaconitine in Mice



Route of Administration	LD50 (mg/kg)	Reference
Oral	1.9	[1]
Intravenous	0.085	[2]
Intraperitoneal	0.213	[2]
Subcutaneous	0.204	[2]

Table 2: Acute Toxicity of Hypaconitine in Mice

Route of Administration	LD50 (mg/kg)	Reference
Subcutaneous	1.9	[3]

Table 3: Acute Toxicity of Aconitine in Mice

Route of Administration	LD50/LDLo (mg/kg)	Details	Reference
Oral	1 (LDLo)	Convulsions, arrhythmias, diarrhea	[4]
Intraperitoneal	0.100 (LDLo)	Lethal dose value	[4]

LDLo: Lowest published lethal dose.

# **Mechanism of Toxicity**

The primary mechanism of toxicity for the highly toxic diester-diterpenoid alkaloids (DDAs) from Aconitum species, such as aconitine, is their action on voltage-gated sodium channels (VGSCs) in excitable tissues like the myocardium, nerves, and muscles.[5][6] These alkaloids bind to site 2 of the alpha-subunit of the sodium channel, which leads to a persistent activation of these channels by inhibiting their inactivation.[7][8]

This sustained sodium influx leads to a cascade of downstream effects, including:



- Cardiotoxicity: Prolonged depolarization of cardiomyocytes disrupts the normal cardiac
  rhythm, leading to arrhythmias such as ventricular tachycardia and fibrillation, which are
  often the cause of death in aconite poisoning.[5][9] This is further exacerbated by a
  subsequent intracellular calcium overload.[10]
- Neurotoxicity: Persistent neuronal depolarization can lead to symptoms like paresthesia, numbness, and muscle weakness.[5] In severe cases, it can result in convulsions and respiratory paralysis.[9]

Neoline and its derivatives, while generally less toxic than the diester-diterpenoid alkaloids due to the absence of the ester groups, are also known to interact with sodium channels.[11][12]

## **Toxicokinetics**

Aconitum alkaloids are rapidly absorbed after oral ingestion, with symptoms of poisoning appearing within minutes to a couple of hours.[9] They are distributed to various organs, with higher concentrations found in the liver, kidney, and heart.[9] The metabolism of these alkaloids primarily occurs in the liver, involving cytochrome P450 enzymes.[4]

## **Clinical Manifestations of Toxicity**

Poisoning with Aconitum alkaloids presents with a combination of neurological, cardiovascular, and gastrointestinal symptoms.[5]

- Neurological: Paresthesia and numbness, particularly of the face, perioral area, and limbs, are common early symptoms. Muscle weakness can also occur.[13]
- Cardiovascular: Hypotension, palpitations, chest pain, and a variety of arrhythmias including bradycardia, tachycardia, and ventricular fibrillation are characteristic features.
- Gastrointestinal: Nausea, vomiting, abdominal pain, and diarrhea are frequently observed.
   [13]

# **Experimental Protocols**

6.1. Determination of Acute Toxicity (LD50)

## Foundational & Exploratory





The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The following is a general protocol based on the "up-and-down" procedure, which is designed to reduce the number of animals required.[14]

- Animals: Healthy, young adult mice (e.g., BALB/c or ICR strain), weighing between 18-22 g, are used. Animals are housed under standard laboratory conditions with free access to food and water.
- Test Substance Administration: The test compound is dissolved or suspended in a suitable vehicle (e.g., saline, distilled water with a small amount of Tween 80). The substance is administered via the desired route (e.g., oral gavage, intraperitoneal injection).

#### Procedure:

- A starting dose is chosen based on available information or preliminary range-finding studies.
- A single animal is dosed. If the animal survives for a defined period (e.g., 24-48 hours), the
  next animal receives a higher dose (e.g., by a factor of 1.5). If the animal dies, the next
  animal receives a lower dose (e.g., by a factor of 0.7).
- This process is continued until a predetermined number of animals have been tested, and the outcomes (survival or death) are recorded.
- The LD50 is then calculated using statistical methods such as the Probit analysis or the modified Karber method.[14]
- Observation: Animals are observed for signs of toxicity and mortality at regular intervals for at least 24 hours and then daily for up to 14 days.

#### 6.2. Cell Viability Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability. The following is a general protocol for assessing the cytotoxicity of a compound on a cell line (e.g., H9c2 cardiomyocytes or HT22 neuronal cells).[5][13]



- Cell Culture: Cells are seeded in a 96-well plate at a density of 1 x 10<sup>4</sup> to 1 x 10<sup>5</sup> cells/well and incubated for 12-24 hours to allow for attachment.
- Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24 hours).
- Assay:
  - After the incubation period, 10 μL of the CCK-8 solution is added to each well.
  - The plate is incubated for 1-4 hours at 37°C.
  - The absorbance is measured at 450 nm using a microplate reader.
- Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve.
- 6.3. Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is another method to assess cytotoxicity by measuring the release of the cytosolic enzyme LDH from damaged cells into the culture medium.[13]

- Cell Culture and Treatment: Similar to the CCK-8 assay, cells are seeded and treated with the test compound.
- Assay:
  - After treatment, the cell culture supernatant is collected.
  - The LDH activity in the supernatant is measured using a commercially available LDH assay kit according to the manufacturer's instructions. This typically involves a colorimetric reaction where LDH reduces NAD+ to NADH, which then reduces a tetrazolium salt to a colored formazan product.
  - The absorbance is measured at the appropriate wavelength (e.g., 450 nm).
- Data Analysis: The amount of LDH released is proportional to the number of damaged cells.



# **Signaling Pathways and Visualizations**

The toxicity of Aconitum alkaloids involves the modulation of several key signaling pathways. The following diagrams illustrate these pathways.

7.1. Aconitine-Induced Cardiotoxicity via Sodium and Calcium Channel Dysregulation

Caption: Aconitine induces cardiotoxicity by persistently activating VGSCs, leading to Ca2+ overload and apoptosis.

7.2. Aconitine-Induced Inflammatory Signaling in Cardiomyocytes

Caption: Aconitine promotes cardiomyocyte apoptosis via TNF- $\alpha$  and NLRP3 inflammasome activation.

## Conclusion

While direct toxicological data for **14-O-acetylneoline** is not available, the extensive information on its parent compound, neoline, and other structurally similar Aconitum alkaloids provides a strong basis for inferring its potential toxicity. It is highly probable that **14-O-acetylneoline** exhibits cardiotoxic and neurotoxic properties, primarily through the modulation of voltage-gated sodium channels. The acetylation at the 14-O position may influence its potency and toxicokinetics compared to neoline. Any research or handling of this compound should be conducted with extreme caution, assuming a high degree of toxicity. Further toxicological studies are necessary to definitively characterize the safety profile of **14-O-acetylneoline**.

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